potassium;(E)-3-(4-methoxyphenyl)prop-2-enoate
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Overview
Description
potassium;(E)-3-(4-methoxyphenyl)prop-2-enoate is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;(E)-3-(4-methoxyphenyl)prop-2-enoate involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically include controlled temperature, pressure, and the use of specific catalysts to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors, where the reaction conditions are optimized for maximum yield and purity. The process involves continuous monitoring and adjustment of parameters to maintain the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
potassium;(E)-3-(4-methoxyphenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of this compound, while substitution reactions may result in various substituted derivatives.
Scientific Research Applications
potassium;(E)-3-(4-methoxyphenyl)prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and applications in drug development.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of potassium;(E)-3-(4-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Properties
IUPAC Name |
potassium;(E)-3-(4-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3.K/c1-13-9-5-2-8(3-6-9)4-7-10(11)12;/h2-7H,1H3,(H,11,12);/q;+1/p-1/b7-4+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEUOVDUVFUJCL-KQGICBIGSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9KO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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